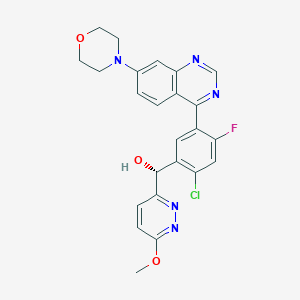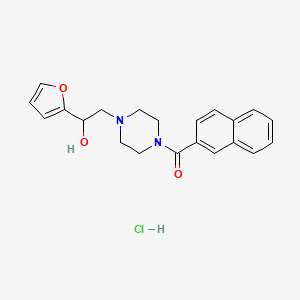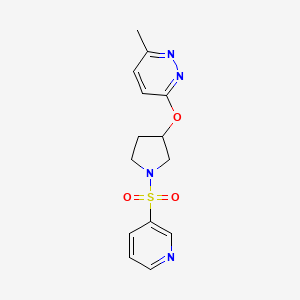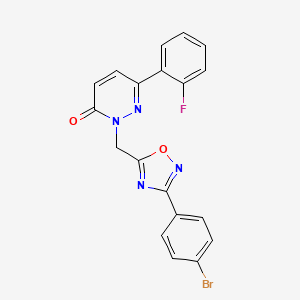![molecular formula C14H11N5O3 B2792930 N-(9H-purin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2309778-88-7](/img/structure/B2792930.png)
N-(9H-purin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound . Purine derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, purine derivatives are often synthesized through various methods involving the reaction of purine with different reagents .Molecular Structure Analysis
The molecular structure of this compound would likely involve a purine core with additional functional groups attached. The exact structure would depend on the specific locations and types of these attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it is used. Purine derivatives can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Mechanism of Action
Target of Action
The primary targets of N-(9H-purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide are cancer cells . The compound has shown cytotoxic activity on cancer cell models .
Mode of Action
The compound interacts with its targets (cancer cells) by inducing apoptosis and decreasing cell proliferation . The exact molecular interactions are still under investigation, and more research is needed to fully understand the mode of action .
Biochemical Pathways
It is known that the compound affects the cell cycle distribution
Pharmacokinetics
Water-soluble prodrugs of the compound have been synthesized, which could potentially improve its bioavailability .
Result of Action
The compound has shown activities on cancer cell lines ranging from 3-39 μM for the best compounds . It has also shown weak antitumoral activity in in vivo experiments . In addition, the lead compound and its prodrug had a synergistic activity with the nucleoside analogue fludarabine in vitro and in vivo .
Advantages and Limitations for Lab Experiments
PDD has several advantages for lab experiments, including its synthetic accessibility, its chemical stability, and its potential biological activities. PDD can be easily synthesized from commercially available starting materials and can be stored for long periods of time without degradation. PDD also has the potential to modulate several signaling pathways, which makes it a promising candidate for drug discovery and development. However, PDD also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on PDD, including the optimization of its chemical structure for improved biological activities, the development of novel synthetic methods for PDD analogs, and the investigation of its potential use in combination therapy with other drugs. Furthermore, the elucidation of the exact mechanism of action of PDD and its potential targets in cells will provide valuable insights for the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of PDD involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,3-dihydrobenzo[b][1,4]dioxine, which can be achieved by the reaction of catechol with acetic anhydride in the presence of a Lewis acid catalyst. The second step is the introduction of a carboxamide group to the benzodioxine ring, which can be accomplished by the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with isocyanate in the presence of a base. The final step is the coupling of the purine derivative with the carboxamide group, which can be achieved by the reaction of PDD with a protected purine derivative in the presence of a coupling reagent.
Scientific Research Applications
PDD has been extensively studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer effects. PDD has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. PDD has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, PDD has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Safety and Hazards
properties
IUPAC Name |
N-(7H-purin-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-14(10-5-21-8-3-1-2-4-9(8)22-10)19-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7,10H,5H2,(H2,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFCZNGLGBNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)


![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792856.png)
![7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2792858.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2792861.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2792864.png)
![2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide](/img/structure/B2792867.png)
![Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2792868.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2792869.png)